![molecular formula C9H9NO3 B1600942 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 6529-94-8](/img/structure/B1600942.png)

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Vue d'ensemble

Description

Synthesis Analysis

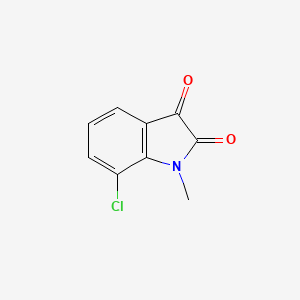

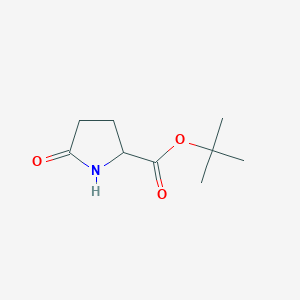

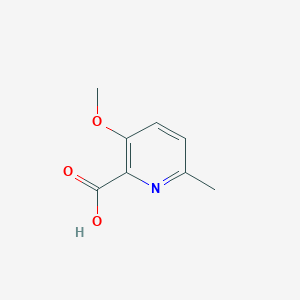

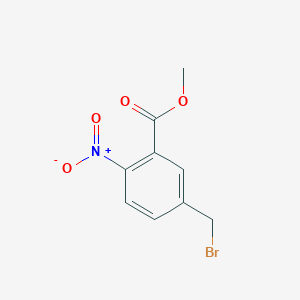

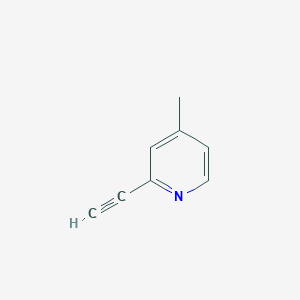

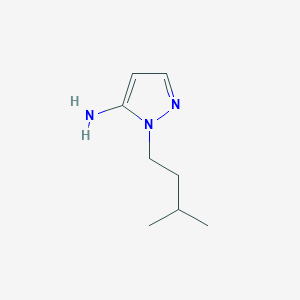

The synthesis of similar compounds has been reported. For instance, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction . Another method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated and confirmed by 1H NMR, 13C NMR, and Mass spectra .Chemical Reactions Analysis

A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the efficiency of the transformation of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was demonstrated by compatibility with a wide range of functional groups .Applications De Recherche Scientifique

Allelochemical Properties

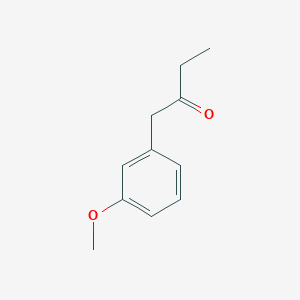

Benzoxazinoids like 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one have been identified as major allelochemicals produced by corn, wheat, rye, and related monocotyledons. These compounds exhibit antifungal and mutagenic activities, contributing to the plant's defense mechanisms against pests and diseases. The structure-activity relationships of these compounds highlight the significant roles of the 7-methoxy and 2-hydroxy groups in their biological activities (Hashimoto & Shudo, 1996).

Antimicrobial and Insecticidal Properties

Further research into the (2H)-1,4-benzoxazin-3(4H)-one skeleton has underscored its importance in phytochemistry, particularly for compounds like DIMBOA and DIBOA isolated from the Poaceae family. These compounds are known for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, offering potential agronomic utility. The review of methods for their synthesis and the agronomic applications of these compounds and their derivatives sheds light on their significance in natural product chemistry and agriculture (Macias et al., 2006).

Ecological Role and Bioactivity

Benzoxazinones and their derivatives have been recognized for their ecological role and bioactivity, with applications ranging from natural herbicide models to the development of pharmaceuticals. The ecological behavior of benzoxazinone-producing plants and the role of degradation products in chemical defense mechanisms are areas of growing interest, highlighting the versatility and potential of these compounds in both agriculture and medicine (Macias et al., 2009).

Synthetic Applications and Antimicrobial Activity

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives and their evaluation for antimicrobial activity illustrate the potential of these compounds in medicinal chemistry. Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting the possibility of developing new antimicrobial agents based on the benzo[b][1,4]oxazin-3(4H)-one scaffold (Fang et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of natural products , suggesting potential interactions with biological targets.

Mode of Action

It’s known that similar compounds can undergo reactions with various functional groups , indicating a potential for diverse interactions with biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Analyse Biochimique

Biochemical Properties

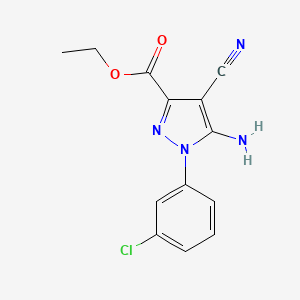

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, leading to enhanced neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially offering protective effects against cellular damage caused by reactive oxygen species .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cognitive function and memory by increasing acetylcholine levels . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver through phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, enhancing their solubility and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles . Its presence in the mitochondria, for instance, allows it to modulate mitochondrial function and energy production .

Propriétés

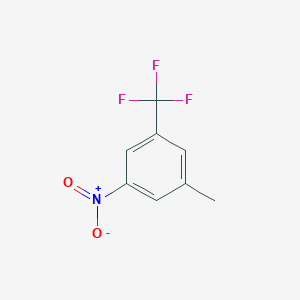

IUPAC Name |

7-methoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJVRGLKGBFDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469228 | |

| Record name | 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6529-94-8 | |

| Record name | 7-Methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6529-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)